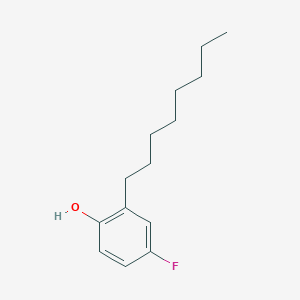

4-Fluoro-2-octylphenol

Description

4-Fluoro-2-octylphenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a fluorine atom at the para position (C4) and a linear octyl chain (-C₈H₁₇) at the ortho position (C2). The fluorine atom introduces electron-withdrawing effects, modulating the phenol’s acidity and electronic properties, while the long hydrophobic octyl chain enhances lipophilicity, influencing solubility and biological interactions. This structural duality makes it a candidate for applications in surfactant chemistry, antimicrobial agents, and materials science. While synthetic routes for analogous fluorophenols typically involve Friedel-Crafts alkylation or nucleophilic aromatic substitution , the octyl chain’s steric bulk may necessitate specialized reaction conditions for optimal yield and purity.

Properties

CAS No. |

2263-19-6 |

|---|---|

Molecular Formula |

C14H21FO |

Molecular Weight |

224.31 g/mol |

IUPAC Name |

4-fluoro-2-octylphenol |

InChI |

InChI=1S/C14H21FO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3 |

InChI Key |

CFDXJBMVQIDQTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-octylphenol can be achieved through several methods. One common approach involves the alkylation of 4-fluorophenol with 1-octene in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-octylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alkylated phenols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alkylated phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-octylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-octylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The octyl group further contributes to its hydrophobic interactions with biological molecules .

Comparison with Similar Compounds

Key Compounds for Comparison:

4-Fluoro-2-methylphenol Substituents: Fluorine (C4), methyl group (C2). Impact: The shorter methyl group reduces steric hindrance and lipophilicity (logP ≈ 2.1) compared to the octyl chain (logP ≈ 6.8 estimated). This results in higher water solubility but lower membrane permeability .

2-Fluoro-4-octylphenol Substituents: Fluorine (C2), octyl chain (C4). Impact: Positional isomerism alters electronic effects. The fluorine at C2 exerts stronger ortho-directing effects in electrophilic substitutions, whereas the octyl chain at C4 may influence packing in crystalline phases .

4-Chloro-2-octylphenol Substituents: Chlorine (C4), octyl chain (C2). Impact: Chlorine’s larger atomic radius and weaker electronegativity reduce acidity (pKa ≈ 9.5) compared to fluorine (pKa ≈ 8.2 estimated). Chlorine also increases molecular weight, affecting diffusion kinetics .

Table 1: Comparative Properties of Selected Fluorophenols

| Compound | Molecular Weight (g/mol) | logP (Predicted) | pKa | Key Applications |

|---|---|---|---|---|

| 4-Fluoro-2-octylphenol | 242.3 | 6.8 | ~8.2 | Surfactants, antimicrobials |

| 4-Fluoro-2-methylphenol | 144.1 | 2.1 | ~8.5 | Organic synthesis intermediates |

| 2-Fluoro-4-octylphenol | 242.3 | 6.8 | ~8.7 | Material science additives |

| 4-Chloro-2-octylphenol | 258.8 | 7.2 | ~9.5 | Industrial biocides |

Chemical Reactivity and Stability

- Acidity: The fluorine atom at C4 lowers the pKa of this compound compared to non-fluorinated analogs (e.g., 2-octylphenol, pKa ≈ 10.5), enhancing its solubility in basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.